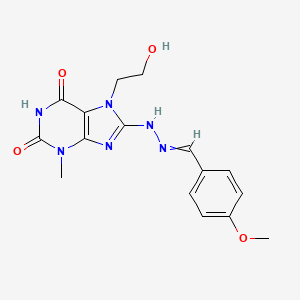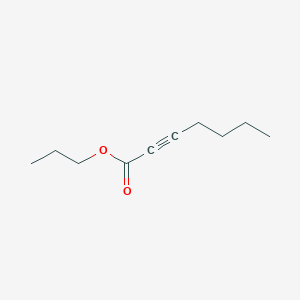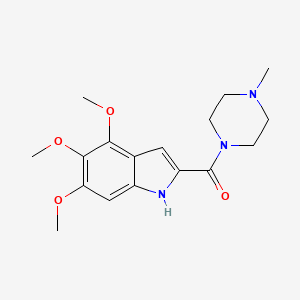
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an indole ring substituted with three methoxy groups, connected via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The piperazine ring can be prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
The final step involves coupling the indole and piperazine rings through a methanone linkage. This can be achieved by reacting the indole derivative with a suitable acylating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the indole ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methane.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The methoxy groups on the indole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (4-methylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone
- (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-3-yl)methanone
- (4-ethylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
Uniqueness
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is unique due to the specific substitution pattern on the indole ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
902330-49-8 |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H23N3O4/c1-19-5-7-20(8-6-19)17(21)13-9-11-12(18-13)10-14(22-2)16(24-4)15(11)23-3/h9-10,18H,5-8H2,1-4H3 |
InChI Key |
UBWDOITYXPUDJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
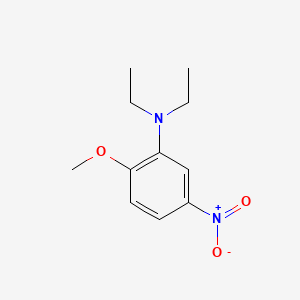
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
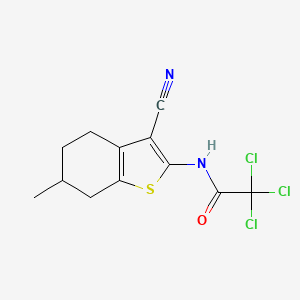
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
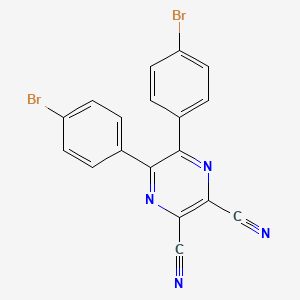
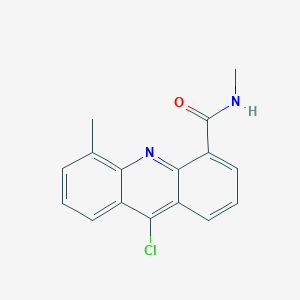
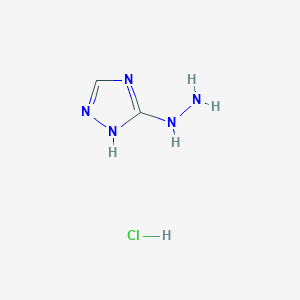


![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
